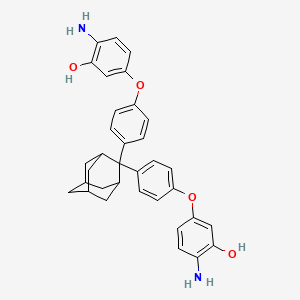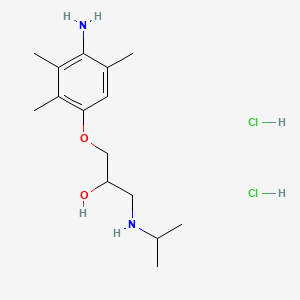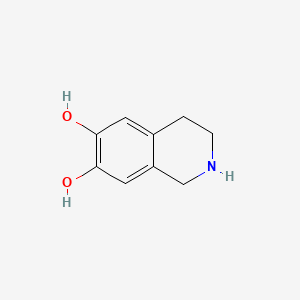
Norsalsolinol
Descripción general
Descripción
Norsalsolinol is a chemical compound that is produced naturally in the body through the metabolism of dopamine . It has been shown to be a selective dopaminergic neurotoxin .
Synthesis Analysis
Norsalsolinol can be formed in vivo through various pathways. One such pathway involves dopamine condensing with pyruvate, removal of the carboxylate group, and reduction . Salsolinol and norsalsolinol can both be formed by a Pictet-Spengler reaction .Molecular Structure Analysis
The molecular formula of Norsalsolinol is C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .Chemical Reactions Analysis
Norsalsolinol and its derivatives can undergo addition reactions where additions can happen to the nitrogenous ring . Also, it is possible for the ring to break open .Physical And Chemical Properties Analysis
Norsalsolinol has a density of 1.3±0.1 g/cm3, a boiling point of 379.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.2±3.0 kJ/mol and a flash point of 202.8±18.5 °C .Aplicaciones Científicas De Investigación
Uptake and Transport in Cells : Norsalsolinol is actively taken up by PC12 cells, mainly through the dopamine transporter. This uptake is sensitive to dopamine transporter inhibitors but less sensitive to noradrenaline transporter inhibitors. Dopamine itself competitively inhibits norsalsolinol uptake into PC12 cells (Maruyama et al., 2001).
Impact of Levodopa Treatment : Increased systemic levels of norsalsolinol derivatives are observed in patients with Parkinson's disease treated with levodopa. These levels do not correlate with disease severity, indicating that norsalsolinol derivatives are likely derived from the metabolism of levodopa and are not intrinsic markers of the disease (Scholz et al., 2004).
Secretion Dynamics : Norsalsolinol is taken up into secretory vesicles via the vesicular monoamine transporter in PC12 cells and can be secreted by membrane depolarization or purinoceptor stimulation. This suggests a close relationship between norsalsolinol and dopamine in terms of intracellular transport and release mechanisms (Maruyama et al., 2001).
Oxidative Stress and Apoptosis : Norsalsolinol induces oxidative DNA damage and apoptosis in SH-SY5Y human neuroblastoma cells, suggesting its potential neurotoxic effects. This process involves cytochrome c release, caspase 3 activation, and is influenced by reactive oxygen species (Kobayashi et al., 2009).
Distribution in Human Brain : Dopamine-derived salsolinol and norsalsolinol are present in various regions of the human brain, with significant concentrations found in dopamine-rich areas. This suggests that dopamine levels may influence the in vivo formation of these compounds (Musshoff et al., 1999).
Neurotoxic Potential : Norsalsolinol exhibits neurotoxic effects, such as inhibiting dopamine secretion in PC12 cells, which may contribute to the pathophysiology of Parkinson's disease (Maruyama et al., 2001).
Behavioral and Neurotransmitter Alterations : Norsalsolinol has been shown to modulate serotonin metabolism and affect behavioral patterns in rat models. This could have implications for understanding its role in neurological disorders such as Parkinson's disease (Moser et al., 2003).
Blood-Brain Barrier Penetration : N-Methyl-norsalsolinol, a derivative of norsalsolinol, can pass through the blood-brain barrier, suggesting its potential impact on the central nervous system (Thümen et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUSGLXKQWVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42887-47-8 (hydrochloride) | |
| Record name | Norsalsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90188366 | |
| Record name | Norsalsolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norsalsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Norsalsolinol | |
CAS RN |
34827-33-3 | |
| Record name | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34827-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norsalsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norsalsolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORSALSOLINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPO03ZH41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norsalsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



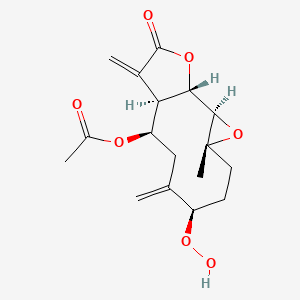

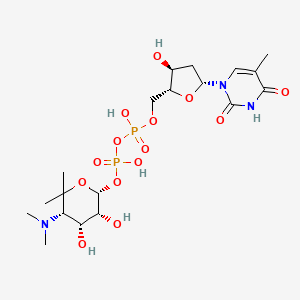
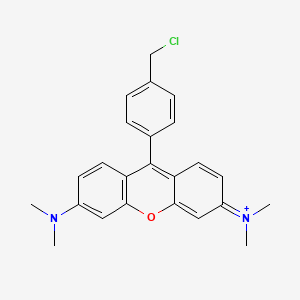
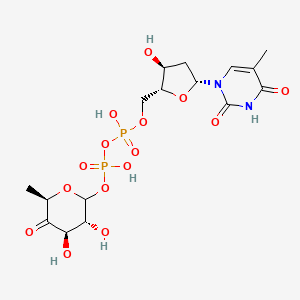
![(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid](/img/structure/B1204080.png)
![9-Methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B1204081.png)

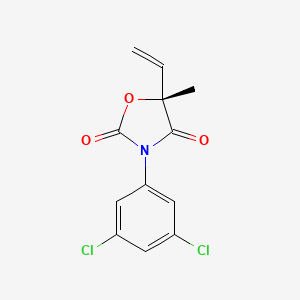
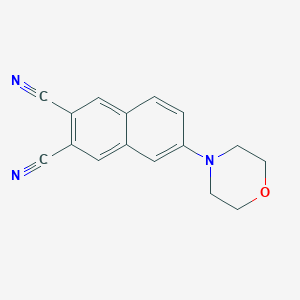
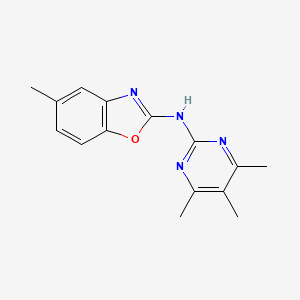
![2-Methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B1204087.png)
